molecular formula C24H25N3O2S B11372913 2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide

2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide

Cat. No.: B11372913
M. Wt: 419.5 g/mol
InChI Key: KTFRNFQYVZYMMZ-UHFFFAOYSA-N
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Description

2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with benzylcarbamoyl, methylsulfanyl, and dimethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Benzylcarbamoyl Group: The benzylcarbamoyl group is introduced via a nucleophilic substitution reaction.

    Addition of Methylsulfanyl Group: The methylsulfanyl group is added through a thiolation reaction.

    Substitution with Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}ACETIC ACID: Shares the benzylcarbamoyl and methylsulfanyl groups but differs in the core structure.

    2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE: Similar structure with a different substitution pattern on the pyridine ring.

Uniqueness

2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H25N3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C24H25N3O2S/c1-16-8-7-11-20(12-16)27-23(29)22-17(2)13-18(3)26-24(22)30-15-21(28)25-14-19-9-5-4-6-10-19/h4-13H,14-15H2,1-3H3,(H,25,28)(H,27,29)

InChI Key

KTFRNFQYVZYMMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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